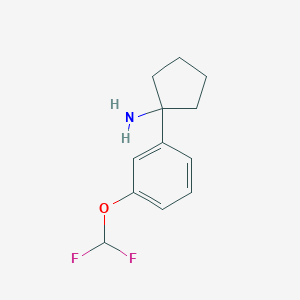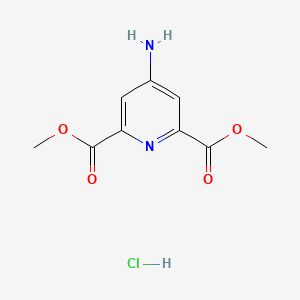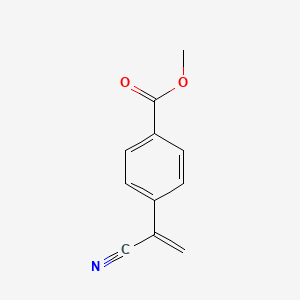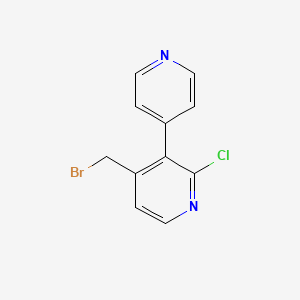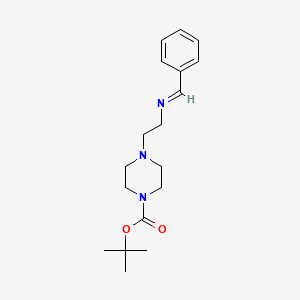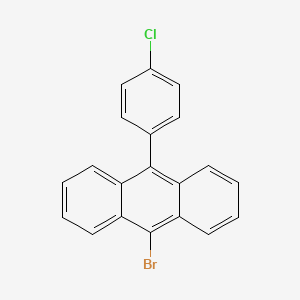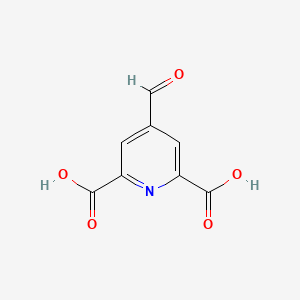
4-Formylpyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylpyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 4-position and carboxylic acid groups at the 2 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylpyridine-2,6-dicarboxylic acid typically involves the oxidation of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate. The process begins with the preparation of dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate, which is then subjected to oxidation under nitrogen atmosphere with continuous stirring. The reaction mixture is heated to reflux for several hours, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly oxidants and recyclable catalysts, is often emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: 4-Carboxypyridine-2,6-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid.
Substitution: Various esters and amides of pyridine-2,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Formylpyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in metal complexes that exhibit biological activity.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-formylpyridine-2,6-dicarboxylic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring serve as coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the electronic properties of the metal complexes, making them useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the formyl group at the 4-position.
4-Chloro-2,6-pyridinedicarboxylic acid: Contains a chloro group instead of a formyl group at the 4-position.
4-Arylpyridine-2,6-dicarboxylic acids: Substituted with aryl groups at the 4-position.
Uniqueness
4-Formylpyridine-2,6-dicarboxylic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and coordination properties. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C8H5NO5 |
|---|---|
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
4-formylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5NO5/c10-3-4-1-5(7(11)12)9-6(2-4)8(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RQFQOUDMBZYAJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
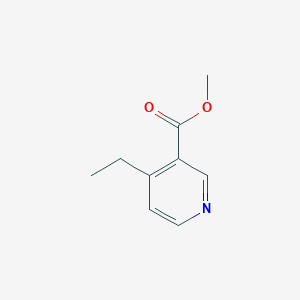
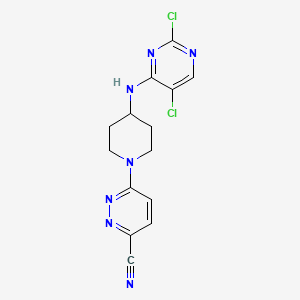
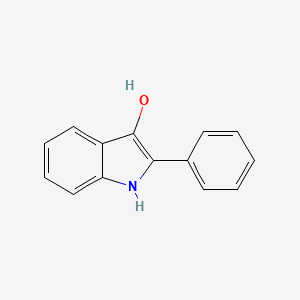

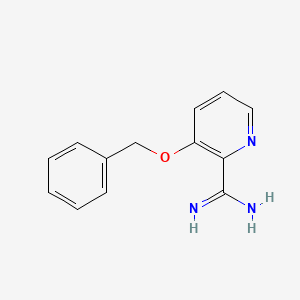
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
